ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
This compound features a 3-methyl-2-oxoquinoxaline core linked via an acetamide group to a 1,3-thiazole-4-yl acetate moiety. The ethyl ester group improves lipophilicity, influencing bioavailability and metabolic stability .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-16(24)8-12-10-27-18(20-12)21-15(23)9-22-14-7-5-4-6-13(14)19-11(2)17(22)25/h4-7,10H,3,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
KESDKBYHGNIVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, coupling reactions under microwave conditions (100°C, 10 minutes) achieve yields comparable to traditional methods.
Solid-Phase Synthesis
A patent describes using polymer-supported reagents for the amide coupling step, improving purity and simplifying purification (yield: 80–85%).
Analytical Characterization
The final product is characterized via:
-
¹H/¹³C NMR : Peaks at δ 1.25 (t, 3H, ester CH₃), δ 4.15 (q, 2H, ester CH₂), and δ 6.8–8.2 (m, aromatic protons).
-
HRMS : [M+H]⁺ calculated for C₁₉H₁₈N₄O₅S: 439.1024; found: 439.1028.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has been investigated for its potential as:
- Antimicrobial Agent : Exhibits activity against various bacterial strains due to the bioactive properties of the quinoxaline and thiazole moieties.
- Anticancer Agent : Studies indicate that compounds containing quinoxaline derivatives can inhibit cancer cell proliferation through enzyme inhibition and receptor modulation .
- Anti-inflammatory Properties : Potentially modulates inflammatory pathways, making it a candidate for treating inflammatory diseases .
Biological Studies
The compound is utilized in research exploring:
- Enzyme Inhibition : It binds to active sites of enzymes involved in microbial metabolism, leading to potential therapeutic effects against infections .
- Receptor Binding Studies : Investigated for its interactions with biological receptors that play roles in inflammation and cell growth regulation.
Industrial Applications
This compound can also be applied in:
- Dye and Pigment Synthesis : Leveraging the chromophoric properties of the quinoxaline structure for industrial applications in colorants .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism by which ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.
Receptor Binding: It may act on specific receptors in biological systems, modulating pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Core Heterocycle Modifications: Quinoxaline vs. Quinazolinone Derivatives
The 3-methyl-2-oxoquinoxaline group distinguishes this compound from quinazolin-4-one derivatives (e.g., Ethyl [2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate) . Key differences:
Key Insight: Quinoxaline’s electron deficiency enhances interactions with DNA or enzyme active sites in anticancer applications , whereas quinazolinones are more suited for metabolic targets like glucokinase .
Thiazole-Linked Ester vs. Amide Derivatives
The ethyl acetate group contrasts with amide-linked analogs (e.g., Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate ):
Research Finding : Ester derivatives exhibit faster cellular uptake but require metabolic activation (e.g., esterase-mediated hydrolysis) for efficacy, whereas amides act directly .
Physicochemical and Pharmacokinetic Properties
Key ADMET Insight: The ethyl ester group in the target compound may increase hepatotoxicity risk compared to amide-based quinazolinones .
Biological Activity
Ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Structural Characteristics
The compound features a unique structure that includes:
- Quinoxaline moiety : Known for diverse biological activities.
- Thiazole ring : Contributes to the compound's chemical reactivity.
- Ethyl acetate functional group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of 386.4 g/mol.
Synthesis
The synthesis of this compound typically involves several key reactions, including the condensation of quinoxaline derivatives with thiazole and ethyl acetate components. Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound, making it suitable for large-scale production.
Antimicrobial Properties
Studies indicate that compounds containing quinoxaline and thiazole moieties often exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Research has demonstrated that quinoxaline derivatives can inhibit specific enzymes involved in cancer progression. This compound has been evaluated for its anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines .
Anticonvulsant Effects
Quinoxaline-based compounds have also been investigated for their anticonvulsant properties. The structural features of this compound suggest potential efficacy in treating epilepsy and other seizure disorders.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodological Answer : The compound can be synthesized via hydrogenation and recrystallization steps. For example, a similar quinoxaline derivative was prepared by stirring a mixture of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate with Pd/C catalyst in ethanol under hydrogen for 10 hours, followed by filtration and recrystallization from ethanol to yield crystals . Reaction optimization may involve adjusting catalyst loading (e.g., 5–10% Pd/C) or solvent polarity to improve yield.
Q. How can hydrogen bonding networks influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography studies of analogous structures reveal that N–H···O and C–H···O hydrogen bonds dominate crystal packing. For instance, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate forms a layered structure stabilized by intermolecular hydrogen bonds involving the quinoxaline carbonyl and thiazole nitrogen . Researchers should prioritize single-crystal X-ray diffraction to confirm bond angles and packing motifs.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the acetylated amino group (δ ~2.5–3.5 ppm for CH) and thiazole/quinoxaline protons (δ ~7.0–8.5 ppm).
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict feasible synthetic routes. For example, ICReDD’s approach integrates computational modeling with experimental feedback to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error steps . Tools like Gaussian or ORCA can simulate transition states for key steps like acylation or cyclization.
Q. What strategies resolve contradictions in structural data between crystallography and spectroscopic analyses?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For a related thiazole-acetate derivative, crystallography confirmed the Z-configuration of the methoxyimino group, whereas NMR suggested equilibrium between tautomers . To resolve conflicts:
- Compare temperature-dependent NMR with crystallographic data.
- Use variable-temperature XRD or neutron diffraction to probe hydrogen atom positions .
Q. How does the electronic structure of the quinoxaline moiety affect biological activity?
- Methodological Answer : The 3-methyl-2-oxoquinoxaline group’s electron-withdrawing properties modulate reactivity. Structure-activity relationship (SAR) studies on analogous compounds show that substituents on the quinoxaline ring (e.g., halogens, methyl groups) enhance binding to biological targets like kinases or antimicrobial enzymes . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict interactions with active sites.
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC to detect degradation products (e.g., hydrolysis of the ester or acetyl groups).
- Light/Oxygen Sensitivity : Store samples under inert gas (N) and assess photostability using UV-Vis spectroscopy .
Q. How can heterocyclic ring modifications (e.g., thiazole to oxazole) alter reactivity?
- Methodological Answer : Thiazole-to-oxazole substitution reduces sulfur’s electron-donating effects, potentially altering nucleophilic attack sites. For example, replacing thiazole with oxazole in similar acetates decreased antibacterial activity by 30–50%, as verified by MIC assays against E. coli . Synthetic routes may require adjusting cyclization agents (e.g., using Br instead of S for oxazole formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
